![molecular formula C18H21ClN2 B4728478 1-(3-chlorophenyl)-4-(2-methylbenzyl)piperazine](/img/structure/B4728478.png)
1-(3-chlorophenyl)-4-(2-methylbenzyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(2-methylbenzyl)piperazine, commonly known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of mCPP is believed to involve the activation of serotonin receptors in the brain. Specifically, mCPP acts as an agonist for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and anxiety. The exact mechanism of action of mCPP is still being investigated, but it is thought to involve the modulation of serotonin release and reuptake.
Biochemical and Physiological Effects:
Studies have shown that mCPP can induce a range of biochemical and physiological effects. These include changes in mood, appetite, and anxiety, as well as alterations in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. MCPP has also been shown to affect the activity of certain brain regions, such as the prefrontal cortex and the amygdala.
Advantages and Limitations for Lab Experiments
One advantage of using mCPP in lab experiments is its well-defined mechanism of action, which allows researchers to study the specific effects of serotonin receptor activation. MCPP is also relatively easy to synthesize and has a long shelf life. However, one limitation of using mCPP is its potential for off-target effects, as it can also bind to other serotonin receptors and affect other neurotransmitter systems. Additionally, the use of mCPP in animal models may not fully represent the effects of the drug in humans.
Future Directions
There are several future directions for research on mCPP. One area of interest is the role of mCPP in the regulation of appetite and weight, as it has been shown to affect food intake in animal models. Another area of research is the use of mCPP as a potential treatment for mood disorders, such as depression and anxiety. Additionally, studies are needed to investigate the long-term effects of mCPP use and its potential for abuse. Finally, the development of more selective serotonin receptor agonists could help to further elucidate the specific effects of mCPP on neurotransmitter systems.
Scientific Research Applications
MCPP has been widely used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. Studies have also investigated the role of mCPP in the regulation of mood, anxiety, and appetite. MCPP has been used in animal models to study its effects on behavior, cognition, and neurochemistry.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-5-2-3-6-16(15)14-20-9-11-21(12-10-20)18-8-4-7-17(19)13-18/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFSZSYAEZTAQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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